Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate is a chemical compound with the molecular formula C22H22O12 and a molecular weight of 478.40288 g/mol . It is also known by its CAS number 7195-47-3 . This compound is characterized by the presence of four oxiranylmethyl groups attached to a benzene ring substituted with four carboxylate groups at the 1, 2, 4, and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired product under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes . The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product . The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The oxiranylmethyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxiranylmethyl groups yields diols, while reduction of the carboxylate groups produces alcohols or aldehydes .
Scientific Research Applications
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate involves its interaction with various molecular targets and pathways . The oxiranylmethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: This compound is structurally similar but lacks the oxiranylmethyl groups.
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound has bromomethyl groups instead of oxiranylmethyl groups.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound features carboxyphenyl groups instead of oxiranylmethyl groups.
Uniqueness
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate is unique due to the presence of oxiranylmethyl groups, which impart distinct reactivity and chemical properties . These groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry .
Properties
CAS No. |
7195-47-3 |
---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
tetrakis(oxiran-2-ylmethyl) benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C22H22O12/c23-19(31-7-11-3-27-11)15-1-16(20(24)32-8-12-4-28-12)18(22(26)34-10-14-6-30-14)2-17(15)21(25)33-9-13-5-29-13/h1-2,11-14H,3-10H2 |
InChI Key |
IJTDINJRSNQFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC(=C(C=C2C(=O)OCC3CO3)C(=O)OCC4CO4)C(=O)OCC5CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.